![molecular formula C21H25N3O2 B5206970 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide
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Overview
Description
The research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide derivatives spans across various aspects including synthesis methodologies, structural analysis, and examination of their chemical and physical properties. These studies contribute significantly to the understanding and application of these compounds in the field of chemistry and materials science.
Synthesis Analysis
The synthesis of related isoquinoline derivatives often involves the Sonogashira cross-coupling and Pummerer-type cyclization reactions. For instance, a high yield synthesis was achieved by Sonogashira cross-coupling of 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide (Durgadas, Mukkanti, & Pal, 2013). Another method involved intramolecular cyclization utilizing the Pummerer reaction (Toda et al., 2000)
Molecular Structure Analysis
The molecular structures of isoquinoline derivatives have been characterized using techniques such as IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis, providing a deep insight into their complex molecular frameworks (Durgadas, Mukkanti, & Pal, 2013).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions that highlight their reactivity and potential for modification. For instance, the iodine-mediated cyclization of (Z)-3-acetylamino-3-(2-vinylphenyl)propenamides to form (Z)-2-(2H-isoquinolin-1-ylidene)acetamides showcases their chemical versatility (Kobayashi et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-21(16-23-10-9-17-3-1-2-4-18(17)15-23)22-19-5-7-20(8-6-19)24-11-13-26-14-12-24/h1-8H,9-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCMYLJFTMUFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide |
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